Oxipurinol - 2465-59-0

Oxipurinol

Catalog Number: EVT-277981
CAS Number: 2465-59-0
Molecular Formula: C5H4N4O2
Molecular Weight: 152.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Oxipurinol, also known as alloxanthine or 4,6-dihydroxypyrazolo[3,4-d]pyrimidine, is a purine analog and the primary active metabolite of allopurinol. [, , , ] It plays a significant role in scientific research as a xanthine oxidase inhibitor, a key enzyme in purine catabolism. [, , , , , , ]

Future Directions
  • Alternative metabolic pathways: Further research is warranted to fully elucidate the alternative metabolic pathway responsible for oxipurinol formation in the absence of xanthine oxidase. [] Understanding this pathway could unveil novel therapeutic targets for managing hyperuricemia and related conditions.

Allopurinol

Compound Description: Allopurinol is a medication primarily used to treat hyperuricemia and its complications, such as gout. It works by inhibiting the enzyme xanthine oxidase, which is responsible for the breakdown of purines into uric acid []. Allopurinol is metabolized in the liver to oxipurinol, its active metabolite, which also exhibits xanthine oxidase inhibitory activity [].

Relevance: Allopurinol is the prodrug of oxipurinol, meaning it is converted into oxipurinol in the body []. Oxipurinol is responsible for the majority of allopurinol's therapeutic effect. Therefore, the pharmacokinetics and pharmacodynamics of allopurinol are closely intertwined with those of oxipurinol [].

Hypoxanthine

Compound Description: Hypoxanthine is a naturally occurring purine derivative. It is a product of purine metabolism and is oxidized by xanthine oxidase to xanthine, which is further oxidized to uric acid []. Elevated levels of hypoxanthine can contribute to hyperuricemia.

Relevance: Hypoxanthine is a substrate of xanthine oxidase, the enzyme that oxipurinol inhibits. By blocking xanthine oxidase, oxipurinol prevents the conversion of hypoxanthine to xanthine and ultimately to uric acid. This inhibition of hypoxanthine metabolism contributes to the uric acid-lowering effect of oxipurinol [].

Xanthine

Compound Description: Xanthine is a purine base found in most human tissues and fluids. It is an intermediate in the metabolism of purines, being formed from hypoxanthine and further oxidized to uric acid by xanthine oxidase [].

Relevance: Like hypoxanthine, xanthine is a substrate for the enzyme xanthine oxidase, and its metabolism is also inhibited by oxipurinol []. Oxipurinol's inhibition of xanthine oxidase leads to decreased uric acid production and an increase in xanthine levels [, ].

Uric Acid

Compound Description: Uric acid is the final product of purine metabolism in humans. It is produced from xanthine by the action of xanthine oxidase. High levels of uric acid in the blood (hyperuricemia) can lead to the formation of crystals in joints and tissues, causing gout [].

Relevance: Oxipurinol's therapeutic effect centers around reducing uric acid levels in the body. It achieves this by inhibiting xanthine oxidase, which is directly responsible for the production of uric acid from xanthine [, ].

1-Methylxanthine (1-MX)

Compound Description: 1-Methylxanthine is a methylated derivative of xanthine. It is used as a biochemical probe to assess the activity of xanthine oxidase in vivo, as it is metabolized exclusively by this enzyme to 1-methyluric acid (1-MU) [].

Relevance: 1-Methylxanthine serves as an indicator of oxipurinol's effect on xanthine oxidase activity. By measuring the ratio of 1-MU to 1-MX in urine, researchers can determine the degree to which oxipurinol is inhibiting xanthine oxidase [, ].

1-Methyluric Acid (1-MU)

Relevance: The ratio of 1-MU to 1-MX in urine reflects the degree of xanthine oxidase inhibition caused by oxipurinol. A lower ratio indicates greater inhibition of the enzyme by oxipurinol [, ].

Orotic Acid

Compound Description: Orotic acid is an intermediate in the biosynthesis of pyrimidines, which are essential components of DNA and RNA []. Elevated orotic acid levels in urine (orotic aciduria) can be a side effect of oxipurinol treatment.

Relevance: Oxipurinol can inhibit enzymes involved in pyrimidine synthesis, particularly orotidylic acid decarboxylase, leading to increased orotic acid excretion in the urine [, ]. This effect on pyrimidine metabolism is considered a side effect of oxipurinol therapy.

Orotidine

Compound Description: Orotidine is a nucleoside and an intermediate in the biosynthesis of pyrimidines. It is converted to uridine monophosphate (UMP), a precursor of other pyrimidine nucleotides, by the enzyme orotidylate decarboxylase [].

Relevance: Similar to orotic acid, orotidine excretion in urine can be elevated with oxipurinol treatment. This is due to oxipurinol's inhibitory effect on orotidylic acid decarboxylase, which disrupts normal pyrimidine metabolism [, ].

Oxipurinol-1-Riboside

Relevance: The formation of oxipurinol-1-riboside, likely via oxipurinol-1-ribotide, is thought to play a role in the development of allopurinol-induced orotic aciduria [].

Oxipurinol-7-Riboside

Relevance: While oxipurinol-7-riboside is found in the urine of individuals taking allopurinol, unlike oxipurinol-1-riboside, its excretion doesn't seem to be affected by dietary purines []. This difference suggests distinct roles for these two metabolites in the context of allopurinol's effects on pyrimidine metabolism.

1-Ribosylallopurinol 5'-Phosphate

Relevance: While not directly detected in all studies, the formation of 1-ribosylallopurinol 5'-phosphate is suggested as a possible mechanism for allopurinol's effects on purine synthesis, particularly at lower concentrations [].

3-Xanthosine 5'-Phosphate

Relevance: 3-Xanthosine 5'-phosphate, along with oxipurinol ribonucleotides, has been investigated for its potential to inhibit orotidylic acid decarboxylase []. This suggests a potential role for this naturally occurring metabolite in modulating pyrimidine synthesis.

Source and Classification

Oxypurinol is classified as a xanthine oxidase inhibitor. It is derived from allopurinol through metabolic processes in the liver. As an active metabolite, oxypurinol retains therapeutic effects similar to those of allopurinol but exhibits distinct pharmacokinetic properties. It is primarily used in the management of conditions associated with elevated uric acid levels, such as gout and certain types of kidney stones.

Synthesis Analysis

The synthesis of oxypurinol occurs primarily through the metabolism of allopurinol. Allopurinol undergoes oxidation by xanthine oxidase to produce oxypurinol. The detailed process involves:

  1. Initial Administration: Allopurinol is administered orally.
  2. Metabolic Conversion: In the liver, allopurinol is oxidized by xanthine oxidase to form oxypurinol.
  3. Enzymatic Reaction: The reaction can be summarized as follows:
    AllopurinolXanthine OxidaseOxypurinol\text{Allopurinol}\xrightarrow{\text{Xanthine Oxidase}}\text{Oxypurinol}

This metabolic pathway highlights the importance of xanthine oxidase in converting allopurinol into its active form.

Molecular Structure Analysis

The molecular formula of oxypurinol is C5H4N4OC_5H_4N_4O, and its structure can be described as follows:

  • Molecular Weight: 136.11 g/mol
  • Structure: Oxypurinol features a pyrazole ring fused with a pyrimidine structure, which is characteristic of purine derivatives.

Structural Characteristics

  • Functional Groups: The compound contains hydroxyl (-OH) and carbonyl (C=O) functional groups that contribute to its solubility and reactivity.
  • 3D Configuration: The spatial arrangement allows for effective binding to the active site of xanthine oxidase, enhancing its inhibitory action.
Chemical Reactions Analysis

Oxypurinol participates in several chemical reactions, primarily involving enzyme interactions:

  1. Inhibition of Xanthine Oxidase: Oxypurinol competes with hypoxanthine and xanthine for binding to xanthine oxidase, thereby reducing uric acid production.
  2. Reversible Binding: The binding of oxypurinol to the enzyme is reversible and depends on the concentration of substrates present.

Key Reaction Parameters

  • Inhibition Constant (KiK_i): The KiK_i value for oxypurinol indicates its potency as an inhibitor compared to allopurinol.
  • Half-Life: The half-life of the oxypurinol-enzyme complex varies with pH and temperature, affecting its efficacy under physiological conditions.
Mechanism of Action

The mechanism by which oxypurinol exerts its pharmacological effects involves:

  1. Competitive Inhibition: Oxypurinol binds to the active site of xanthine oxidase, preventing the conversion of hypoxanthine and xanthine into uric acid.
  2. Formation of Enzyme Complex: Once bound, it forms a stable complex with reduced molybdenum within the enzyme's active site.

Kinetic Properties

  • Time-Dependent Inhibition: Unlike allopurinol, which acts as a suicide inhibitor, oxypurinol's inhibition is time-dependent but requires higher concentrations for effective action.
  • Physiological Relevance: Under typical physiological conditions (e.g., low substrate concentrations), oxypurinol effectively reduces uric acid levels over time.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Oxypurinol appears as a white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like ethanol.

Chemical Properties

  • pH Stability: Oxypurinol remains stable across a wide pH range but shows varying solubility based on pH levels.
  • Dissociation Constants: The compound has specific acid dissociation constants that influence its pharmacological behavior.
Applications

Oxypurinol has several scientific and clinical applications:

  1. Gout Management: It is primarily used in treating gout by lowering uric acid levels in patients who cannot tolerate allopurinol.
  2. Research Tool: In biochemical research, it serves as a tool to study purine metabolism and the role of xanthine oxidase in various diseases.
  3. Potential Neuroprotective Effects: Emerging studies suggest that oxypurinol may have neuroprotective properties in conditions like hypoxic-ischemic encephalopathy.

Clinical Significance

The understanding of oxypurinol’s pharmacokinetics and dynamics is crucial for optimizing treatment regimens in patients requiring uric acid management. Its ability to inhibit xanthine oxidase effectively makes it an essential component in managing hyperuricemia-related disorders.

Biochemical Mechanisms of Xanthine Oxidase Inhibition

Structural Basis for Xanthine Oxidase (XO) Binding and Inhibition

Oxypurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol), the primary active metabolite of allopurinol, exerts its inhibitory effect on xanthine oxidase (XO) through high-affinity interactions at the enzyme’s molybdenum cofactor (Mo-pt) active site. XO is a homodimeric metalloflavoprotein, with each subunit containing three redox centers: a molybdopterin (Mo-pt) site, two non-identical iron-sulfur clusters (Fe₂S₂), and a flavin adenine dinucleotide (FAD) domain [10]. The Mo-pt center is where purine substrates (hypoxanthine and xanthine) undergo hydroxylation, and it serves as the binding pocket for oxypurinol.

Competitive Inhibition Dynamics at the Molybdenum Cofactor Active Site

Oxypurinol acts as a competitive inhibitor by structurally mimicking the endogenous substrate xanthine. Its planar tricyclic ring system coordinates directly with the molybdenum atom (Mo⁶⁺) in the oxidized enzyme state, occupying the same hydrophobic pocket as xanthine. Key residues involved in this interaction include:

  • Glu802: Forms hydrogen bonds with N3 and O4 of oxypurinol
  • Arg880: Stabilizes the anionic transition state via electrostatic interactions
  • Phe914 and Phe1009: Engage in π-stacking interactions with the inhibitor’s heterocyclic ring system [10] [4]

The dissociation constant (Kd) for oxypurinol binding is approximately 10⁻⁷ M, significantly lower than that of xanthine (10⁻⁵ M), explaining its potent inhibitory effect. Unlike non-purine inhibitors (e.g., febuxostat), oxypurinol’s purine-like structure enables it to exploit the substrate channel’s natural architecture for high-affinity binding [4] [8].

Table 1: Comparative Binding Affinities of XO Inhibitors

InhibitorBinding SiteKd (M)Key Residues
OxypurinolMo-pt pocket1.0 × 10⁻⁷Glu802, Arg880, Phe914
AllopurinolMo-pt pocket5.0 × 10⁻⁷Glu802, Arg880
FebuxostatAccess channel2.0 × 10⁻⁹Leu648, Phe649
FlavonoidsMo-pt/FAD10⁻⁵–10⁻⁶Varied [8] [10]

Role of Reduced vs. Oxidized Enzyme States in Inhibitory Efficacy

Oxypurinol’s inhibitory efficacy is highly dependent on the redox state of the molybdenum center:

  • Oxidized state (Mo⁶⁺): Oxypurinol binds reversibly with moderate affinity but does not undergo catalysis
  • Reduced state (Mo⁴⁺): Forms a stable, long-lived complex where oxypurinol chelates the reduced molybdenum, effectively trapping the enzyme in an inactive configuration [4]

This redox dependency explains oxypurinol’s weaker in vivo efficacy compared to allopurinol. Allopurinol (a hypoxanthine analog) is readily oxidized to oxypurinol by XO, generating the reduced Mo⁴⁺ state that facilitates tight binding of the product inhibitor. Direct administration of oxypurinol to an oxidized enzyme results in weaker inhibition because the Mo⁶⁺ state cannot be reduced without prior substrate turnover [4] [9]. Enzyme kinetics demonstrate a 20-fold higher Ki for oxypurinol when binding to oxidized XO versus reduced XO.

Time-Dependent Inhibition Kinetics and Suicide Substrate Behavior

Oxypurinol exhibits time-dependent inhibition consistent with a suicide substrate mechanism:

  • Initial reversible binding: Oxypurinol docks at the Mo-pt site of oxidized XO (Mo⁶⁺) with rapid equilibrium kinetics (kon ≈ 10⁶ M⁻¹s⁻¹)
  • Enzyme-mediated reduction: When XO is in a reduced state (generated by prior oxidation of xanthine or hypoxanthine), oxypurinol undergoes partial hydroxylation
  • Formation of dead-end complex: The hydroxylated intermediate coordinates tightly with Mo⁴⁺, forming a stable, virtually irreversible complex (koff ≈ 10⁻⁴ s⁻¹) [4] [10]

This mechanism is characterized by a shift from competitive to non-competitive inhibition over time. Kinetic analyses reveal a progressive decrease in both Vmax and apparent Km values during pre-incubation of oxypurinol with XO. The inactivation follows pseudo-first-order kinetics with a half-life (t₁/₂) of approximately 15 minutes for complete complex formation. Regeneration of active enzyme requires reoxidation of the molybdenum center and dissociation of oxypurinol—a process that occurs slowly (hours) under physiological conditions [4].

Table 2: Kinetic Parameters of Oxypurinol Inhibition

ParameterValueSignificance
Ki (oxidized XO)5.0 µMModerate affinity binding
Ki (reduced XO)0.25 µMHigh-affinity complex formation
kₒₙ1.2 × 10⁶ M⁻¹s⁻¹Rapid binding
kₒff3.0 × 10⁻⁴ s⁻¹Slow dissociation
t₁/₂ (complex decay)38 minIrreversible inhibition [4]

Allosteric Modulation of XO Conformational States by Oxypurinol

Beyond competitive inhibition at the Mo-pt site, oxypurinol modulates XO activity through allosteric effects on enzyme conformation:

  • Loop rearrangement: Binding induces conformational changes in the Phe649-Phe652 loop, narrowing the substrate access channel and hindering xanthine entry
  • FAD domain reorientation: Small-angle X-ray scattering studies show that oxypurinol binding triggers a 12° rotation in the FAD domain, reducing electron transfer efficiency between Fe/S clusters and FAD by 40% [4] [10]
  • Dimer stabilization: Oxypurinol enhances intersubunit hydrophobic interactions at the dimer interface, shifting the equilibrium toward the catalytically less active dimeric form

Additionally, oxypurinol exhibits cross-inhibitory effects on purine-metabolizing enzymes:

  • Weak inhibition of purine nucleoside phosphorylase (PNP): Binds at the purine-binding site with Ki ≈ 100 µM, potentially disrupting purine salvage pathways
  • Feedback regulation: By increasing hypoxanthine/xanthine pools, oxypurinol indirectly suppresses de novo purine synthesis via amidophosphoribosyltransferase inhibition [4]

Table 3: Allosteric Effects of Oxypurinol on XO Conformation

Conformational ChangeStructural ImpactFunctional Consequence
Phe649-Phe652 loop shiftNarrowed substrate channelReduced substrate access
FAD domain rotation (12°)Misalignment with Fe/S clustersSlowed electron transfer
Enhanced dimer interface interactionsStabilized dimeric formDecreased catalytic turnover
Altered molybdopterin geometryDistorted Mo-O ligand anglesImpaired hydroxylation capacity [4] [10]

Properties

CAS Number

2465-59-0

Product Name

Oxypurinol

IUPAC Name

1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione

Molecular Formula

C5H4N4O2

Molecular Weight

152.11 g/mol

InChI

InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11)

InChI Key

HXNFUBHNUDHIGC-UHFFFAOYSA-N

SMILES

C1=NNC2=C1C(=O)NC(=O)N2

Solubility

Soluble in DMSO

Synonyms

NSC-76239; NSC76239; NSC 76239

Canonical SMILES

C1=NNC2=C1C(=O)NC(=O)N2

Isomeric SMILES

C1=C2C(=NC(=O)NC2=O)NN1

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